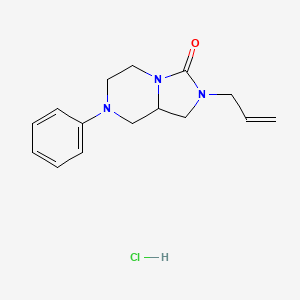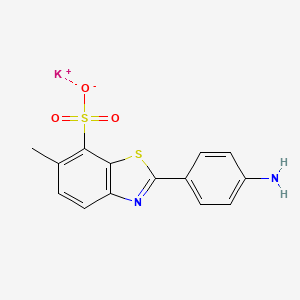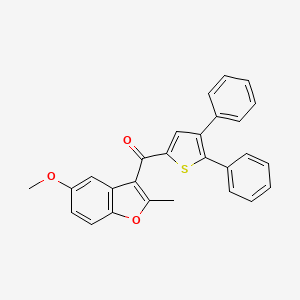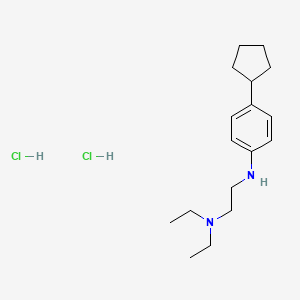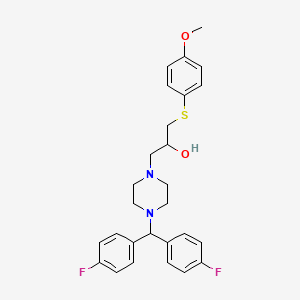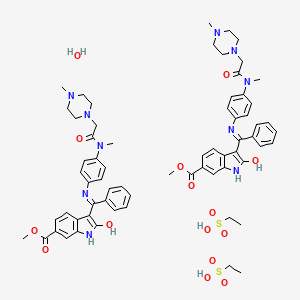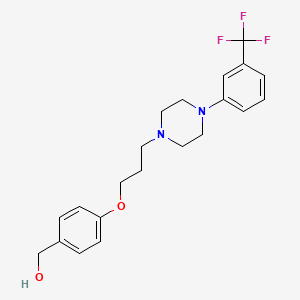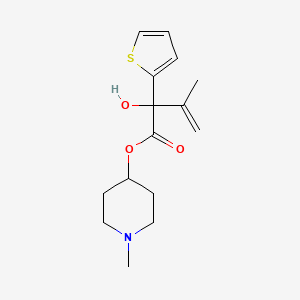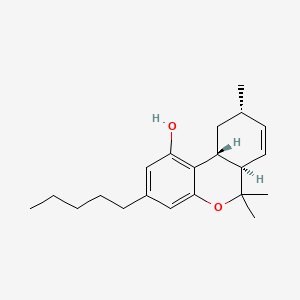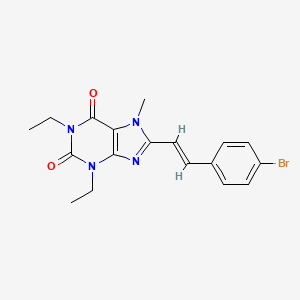
(E)-8-(4-Bromostyryl)-1,3-diethyl-7-methylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(4-Bromostyryl)-1,3-diethyl-7-methylxanthine is a synthetic organic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by the presence of a bromostyryl group, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(4-Bromostyryl)-1,3-diethyl-7-methylxanthine typically involves a multi-step process. One common method is the Pd-catalyzed Suzuki coupling reaction. This reaction involves the coupling of 1,2-bis(4-bromophenyl)-1,2-diphenylethene with 9-octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole . The reaction conditions usually include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Suzuki coupling reaction but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-8-(4-Bromostyryl)-1,3-diethyl-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromostyryl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-8-(4-Bromostyryl)-1,3-diethyl-7-methylxanthine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (E)-8-(4-Bromostyryl)-1,3-diethyl-7-methylxanthine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in the regulation of intracellular signaling pathways. By inhibiting these enzymes, the compound can modulate various physiological processes, including neurotransmission and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: This compound shares a similar styryl group but differs in its core structure and functional groups.
(E)-Alkenyl Silyl-Ether: Another compound with a similar alkenyl group but different functional groups and applications.
Uniqueness
(E)-8-(4-Bromostyryl)-1,3-diethyl-7-methylxanthine is unique due to its specific combination of a bromostyryl group with a xanthine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
155271-71-9 |
|---|---|
Fórmula molecular |
C18H19BrN4O2 |
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
8-[(E)-2-(4-bromophenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H19BrN4O2/c1-4-22-16-15(17(24)23(5-2)18(22)25)21(3)14(20-16)11-8-12-6-9-13(19)10-7-12/h6-11H,4-5H2,1-3H3/b11-8+ |
Clave InChI |
OWFCOACMIUPNMS-DHZHZOJOSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)Br)C |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


